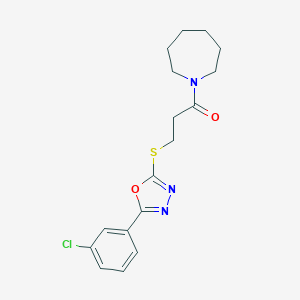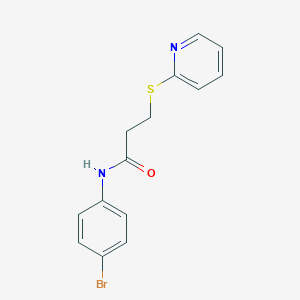![molecular formula C17H13ClN2O2S B285609 1-(4-Chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B285609.png)
1-(4-Chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as CMOS and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 1-(4-Chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is not yet fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, leading to its anti-inflammatory and anti-tumor properties. It has also been suggested that this compound has an effect on the nervous system, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of certain cytokines, leading to its anti-inflammatory properties. This compound has also been found to induce apoptosis in cancer cells, leading to its potential use in cancer treatment. Additionally, this compound has been found to have an effect on the central nervous system, leading to its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone in lab experiments is its potential use in various scientific research applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone. One direction is the study of its potential use in the treatment of neurodegenerative diseases. Another direction is the study of its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
1-(4-Chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone can be synthesized using various methods. One of the most common methods is the reaction of 4-chlorobenzaldehyde, 4-methylphenylhydrazine, and carbon disulfide in the presence of potassium hydroxide. This reaction leads to the formation of 4-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-2-thiol, which is then oxidized to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has potential use in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and antifungal properties. This compound has also shown potential in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H13ClN2O2S |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C17H13ClN2O2S/c1-11-2-4-13(5-3-11)16-19-20-17(22-16)23-10-15(21)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
FFRAHAGSZQKYOG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)

![N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285534.png)

![N-(3-chlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285537.png)
![1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B285539.png)
![N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285541.png)
![N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285543.png)
![N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B285547.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B285549.png)
